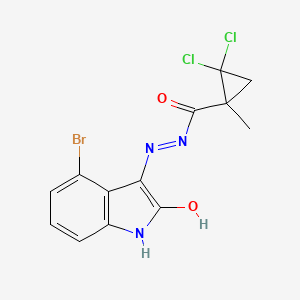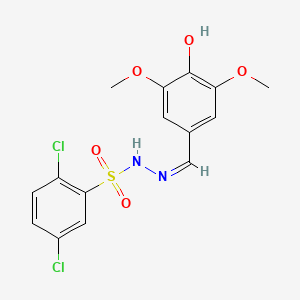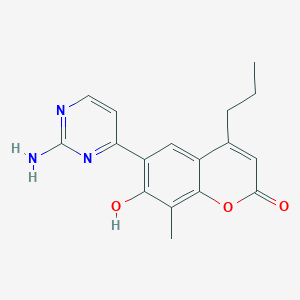![molecular formula C19H22N6O2 B3730283 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3730283.png)
2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one
Vue d'ensemble
Description
2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one, also known as AG-1478, is a small molecule inhibitor that selectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential applications in cancer research and therapy due to its ability to block the signaling pathway that promotes cancer cell growth and proliferation.
Mécanisme D'action
2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one selectively inhibits the EGFR tyrosine kinase, which is a key player in the signaling pathway that promotes cancer cell growth and proliferation. By blocking this pathway, 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one prevents the activation of downstream signaling molecules that are involved in cell cycle progression and survival.
Biochemical and Physiological Effects
2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one in lab experiments is its high selectivity for the EGFR tyrosine kinase, which minimizes off-target effects. However, 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has a relatively short half-life in vivo, which limits its use in animal studies. In addition, 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one in vivo. Another area of interest is the investigation of the potential synergistic effects of 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, further studies are needed to better understand the mechanisms underlying the anti-tumor effects of 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one and to identify potential biomarkers of response to this compound.
Applications De Recherche Scientifique
2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has been extensively studied for its potential applications in cancer research and therapy. In vitro studies have shown that 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the anti-tumor effects of 2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one in animal models of cancer.
Propriétés
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-15(12-21-19(22-13)25-7-3-2-4-8-25)16-10-17(26)24-18(23-16)20-11-14-6-5-9-27-14/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H2,20,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKYCJDAQRPISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NCC3=CC=CO3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(furan-2-ylmethyl)amino]-4'-methyl-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3730211.png)
![N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3730214.png)

![4-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3730218.png)
![2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B3730226.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B3730232.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B3730243.png)


![2-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B3730268.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B3730274.png)

![5-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730293.png)